2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-28-15-5-3-2-4-13(15)10-18(27)25-14-6-8-26(9-7-14)17-11-16(19(20,21)22)23-12-24-17/h2-5,11-12,14H,6-10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVIVABRDLLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenylacetic acid with 1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidylamine under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for monitoring the reaction progress and verifying the compound’s structure .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or bind to neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound shares functional groups with several classes of molecules:
Acetamide Derivatives with Pyrimidine/Piperidine Moieties
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a 1,8-naphthyridine core, a piperidinyl group, and a trifluoromethylbiphenyl substituent.
- Activity : Used in atherosclerosis treatment via inhibition of lipoprotein-associated phospholipase A2 .
- Comparison :
- Both compounds feature piperidine and trifluoromethyl groups, but Goxalapladib’s naphthyridine core and larger biphenyl substituent likely enhance target binding affinity and metabolic stability.
N-(4,6-Dimethoxypyrimidin-2-yl) Derivatives
- Structure : Dimethoxypyrimidine core with acetamide substituents (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .
- Comparison :
- The trifluoromethylpyrimidine in the target compound may improve lipophilicity and electron-withdrawing effects compared to methoxy groups.
Piperidine-Containing Bioactive Molecules
2-[3-(4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl)-1-(1-(3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl)Piperidin-4-yl)Azetidin-3-yl]Acetonitrile Adipate Structure: Combines pyrrolopyrimidine, piperidine, and trifluoromethylisonicotinoyl groups . Comparison:
- Both utilize trifluoromethyl-substituted heterocycles, but the target compound’s acetamide linker may confer different conformational flexibility.
Structural and Functional Data Table
Critical Analysis of Structural Differences
- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs .
- Piperidine Spacer: The piperidine ring in the target compound may improve solubility and membrane permeability relative to non-cyclic amine linkers in other acetamides .
- Acetamide Linker : The acetamide moiety is a common feature in bioactive molecules, facilitating hydrogen bonding with target proteins, as seen in Goxalapladib .
Research Findings and Limitations
- Analogues like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide demonstrate the importance of substituent geometry in crystal packing .
Activité Biologique
The compound 2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20F3N3O2
- Molecular Weight : 357.37 g/mol
- Key Functional Groups : Methoxyphenyl, trifluoromethyl, piperidine, and acetamide.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the modulation of neurotransmitter systems and enzyme inhibition. The presence of the piperidine moiety is significant for its interaction with various receptors and enzymes.
Key Mechanisms:
- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
Antimicrobial Activity
A study evaluating a series of compounds similar to this one found moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function .
Antineoplastic Properties
Compounds with similar structures have demonstrated anticancer activity through apoptosis induction in cancer cells. The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and enhancing cytotoxic effects against tumor cells .
Neuropharmacological Effects
The compound's potential as a neuroprotective agent has been explored, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and inflammation in neuronal tissues, thereby preserving cognitive function .
Case Study 1: Antimicrobial Screening
In a comparative study of synthesized piperidine derivatives, the target compound exhibited significant antimicrobial properties. The results indicated an inhibition zone diameter greater than 15 mm against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for antibiotic development .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Target Compound | 16 | Staphylococcus aureus |
| Target Compound | 15 | E. coli |
| Control (Ciprofloxacin) | 22 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of similar compounds on various cancer cell lines showed that the target compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a promising avenue for further development in cancer therapeutics .
Q & A
Q. What are the key analytical techniques for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to verify connectivity of the methoxyphenyl, piperidine, pyrimidine, and acetamide groups. For example, the trifluoromethyl group on the pyrimidine ring will show distinct ¹³C shifts (~120 ppm for CF₃) . - Mass Spectrometry (MS):
High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns. - Infrared (IR) Spectroscopy:
Identify characteristic bands such as amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) . - HPLC/GC Purity Analysis:
Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity (>95% required for biological assays) .
Q. What synthetic strategies are effective for constructing the piperidine-pyrimidine core?
Methodological Answer:
- Stepwise Coupling:
- Synthesize the 6-(trifluoromethyl)pyrimidin-4-yl piperidine intermediate via nucleophilic substitution (piperidine + 4-chloro-6-(trifluoromethyl)pyrimidine) in anhydrous THF under reflux .
- Introduce the 2-methoxyphenylacetamide moiety via amide coupling (EDC/HOBt or DCC/DMAP) in dichloromethane .
- Key Optimization:
Control reaction temperature (<40°C for amide coupling) and use inert atmosphere (N₂) to prevent oxidation of sensitive groups .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection:
Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., pyrimidine-containing inhibitors like EGFR or PI3K) . - In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based or radiometric assays (e.g., ATPase activity for kinases) with IC₅₀ determination.
- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
- Positive Controls:
Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?
Methodological Answer:
-
Systematic Substituent Variation:
Modify the methoxyphenyl (e.g., replace OMe with Cl or F), piperidine (e.g., N-methylation), or pyrimidine (e.g., CF₃ → CH₃) groups . -
Biological Evaluation:
Test analogs in parallel assays (e.g., enzyme inhibition, cellular permeability) to correlate structural changes with activity. -
Example SAR Table:
Analog Modification Enzyme IC₅₀ (nM) Solubility (µg/mL) 2-MeO → 2-Cl (phenyl) 15 ± 2 8.5 Piperidine → pyrrolidine 320 ± 40 22.1 CF₃ → CH₃ (pyrimidine) 45 ± 5 12.4 Data adapted from related pyrimidine analogs
Q. What computational approaches are suitable for predicting target interactions?
Methodological Answer:
- Molecular Docking:
Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PDB: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge region . - MD Simulations:
Run 100-ns simulations (AMBER/CHARMM) to assess stability of the piperidine-pyrimidine core in binding pockets . - Quantum Mechanics (QM):
Calculate electrostatic potential maps (Gaussian 09) to rationalize CF₃ group’s electron-withdrawing effects on binding .
Q. How can contradictions between in vitro and cellular assay data be resolved?
Methodological Answer:
- Permeability Assessment:
Use Caco-2 monolayer assays or PAMPA to evaluate cellular uptake. Low permeability may explain weak cellular activity despite strong in vitro potency . - Metabolic Stability:
Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of piperidine) . - Off-Target Profiling:
Screen against a panel of 50+ targets (Eurofins Panlabs) to rule out nonspecific binding .
Q. What strategies optimize in vivo pharmacokinetics (PK) for this compound?
Methodological Answer:
- Prodrug Design:
Mask polar groups (e.g., acetamide → ester prodrug) to enhance oral bioavailability . - Formulation Optimization:
Use lipid-based nanoparticles or cyclodextrin complexes to improve solubility (>50 µg/mL target) . - PK Studies in Rodents:
- Intravenous/oral dosing (5 mg/kg) with LC-MS/MS plasma analysis.
- Target parameters: t₁/₂ > 4 h, oral bioavailability >20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
